Product packaging for 5-Chloro-1-benzothiophene-2-carbonitrile(Cat. No.:CAS No. 23622-24-4)

5-Chloro-1-benzothiophene-2-carbonitrile

Cat. No.: B1424931
CAS No.: 23622-24-4
M. Wt: 193.65 g/mol
InChI Key: LEIZUMNQYDLPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-1-benzothiophene-2-carbonitrile is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a chlorine atom at the 5-position and a cyano group at the 2-position. Benzothiophene derivatives are of significant interest in medicinal and materials chemistry due to their structural versatility and bioactivity. The chloro and cyano substituents modulate electronic properties, influencing reactivity, solubility, and intermolecular interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4ClNS B1424931 5-Chloro-1-benzothiophene-2-carbonitrile CAS No. 23622-24-4

Properties

IUPAC Name

5-chloro-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIZUMNQYDLPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679743
Record name 5-Chloro-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23622-24-4
Record name 5-Chloro-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Benzothiophene Derivatives

Method Overview:

The predominant approach involves chlorinating benzothiophene precursors at specific positions to introduce the chloro substituent at the 5-position. This process typically employs sulfur oxychloride or chlorine gas as chlorinating agents under controlled conditions.

Research Findings:

  • A recent patent describes the chlorination of 2-thiophenecarboxaldehyde with chlorine gas, where the molar ratio of chlorine to substrate is optimized at approximately 1.5:1 to 1.05:1, maintaining reaction temperatures between -10°C and 30°C. The process involves slow addition of chlorine under inert atmosphere, with subsequent heat preservation for 1-20 hours, leading to high yields (~88.59%) and high purity (98%) of the intermediate 5-chloro-2-thiophenecarboxaldehyde .

  • The chlorination of benzothiophene derivatives can also be achieved using thionyl chloride or phosphorus oxychloride, depending on the desired substitution pattern and reaction conditions.

Conversion of Chlorinated Intermediates to Carbonitrile

Method Overview:

The transformation from chlorinated benzothiophene derivatives to the nitrile involves nucleophilic substitution or direct cyanation. Common strategies include:

  • Nucleophilic displacement of the chloro group with cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
  • Direct cyanation using reagents like copper catalysts or other transition metal catalysts in the presence of cyanide donors.

Research Findings:

  • Although specific literature on the direct cyanation of 5-chloro-1-benzothiophene is limited, analogous methods involve refluxing the chlorinated compound with sodium cyanide in polar solvents like dimethylformamide (DMF) or acetonitrile, often in the presence of copper catalysts, to afford the desired nitrile with high efficiency.

Summary of Preparation Methods

Method Raw Materials Chlorinating Agent Reaction Conditions Yield & Purity References
Chlorination of benzothiophene derivatives Benzothiophene or substituted benzothiophene Sulfur oxychloride or chlorine gas -10°C to 30°C, inert atmosphere, slow addition ~88.59%, purity >98% , CN102659756A
Cyanation of chlorinated intermediates Chlorinated benzothiophene Sodium cyanide or potassium cyanide Reflux in DMF or acetonitrile, presence of copper catalyst High efficiency, yields vary General organic synthesis literature

Notes on Reaction Optimization and Environmental Considerations

  • The use of sulfur oxychloride is advantageous due to its high reactivity and selectivity but requires careful handling due to its corrosiveness and toxicity.
  • Maintaining low temperatures during chlorination minimizes side reactions and improves selectivity.
  • Post-reaction purification involves distillation, recrystallization, and filtration to obtain high-purity intermediates suitable for subsequent nitrile formation.

Data Table: Summary of Key Preparation Parameters

Parameter Description Typical Range References
Molar ratio of chlorine to substrate Ensures complete chlorination 1.1:1 to 1.3:1 , CN102659756A
Reaction temperature Controls selectivity and prevents side reactions -10°C to 30°C
Reaction time Sufficient for complete conversion 1-20 hours
Yield of chlorinated intermediate Efficiency indicator ~88.59%
Purity of product Post-purification >98%

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1-benzothiophene-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The cyano group and chlorine atom play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: 2-Cyano vs. 3-Cyano Substitution

The positional isomer 5-Chloro-1-benzothiophene-3-carbonitrile (CAS 16296-79-0) differs only in the cyano group’s placement. For instance:

  • Electronic Effects: The 2-cyano group in the target compound may enhance conjugation with the thiophene sulfur, increasing aromatic stabilization compared to the 3-cyano isomer.
  • Synthetic Accessibility: Commercial availability of the 3-cyano isomer () suggests established synthetic routes, whereas the 2-cyano derivative may require specialized methodologies.

Benzothiazole Analogs

The benzothiazole derivative 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () replaces the thiophene sulfur with a nitrogen atom, creating a distinct heterocyclic system. Key differences include:

  • Aromaticity and Reactivity : Benzothiazoles exhibit stronger electron-withdrawing character due to the nitrogen atom, affecting redox properties and binding affinities in biological targets.
  • Biological Activity : Benzothiazoles are widely studied for antimicrobial and antitumor activities, while benzothiophenes are explored for kinase inhibition and material science applications .

Substituent Effects

  • Cyano Group: Introduces polarity and serves as a hydrogen-bond acceptor, influencing solubility and intermolecular interactions in crystal structures.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications References
5-Chloro-1-benzothiophene-2-carbonitrile Benzothiophene 5-Cl, 2-CN Limited data; inferred electronic modulation -
5-Chloro-1-benzothiophene-3-carbonitrile Benzothiophene 5-Cl, 3-CN Commercially available; used in crystallography
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 5-Cl, 4-OCH₃, 2-phenyl Antimicrobial/antitumor activities

Research Findings and Limitations

  • Data Gaps : Specific physicochemical data (e.g., melting points, solubility) for this compound are absent in the evidence, necessitating further experimental studies.
  • Synthetic Pathways: The commercial availability of the 3-cyano isomer () implies scalable synthesis, whereas the 2-cyano derivative’s synthesis may require optimization.

Biological Activity

5-Chloro-1-benzothiophene-2-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's chemical properties, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiophene core with a chlorine atom at the 5-position and a cyano group at the 2-position. Its molecular formula is C10_{10}H6_6ClN, with a molar mass of approximately 193.65 g/mol. The unique structural features contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the following areas:

  • Antimicrobial Activity : This compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have reported minimal inhibitory concentration (MIC) values indicating significant antibacterial properties .
  • Antitumor Activity : Compounds similar to this compound have been evaluated for their anticancer potential. They interact with cancer cell lines, demonstrating cytotoxic effects that inhibit cell growth .
  • Antifungal Effects : Preliminary investigations suggest that this compound may also possess antifungal properties, contributing to its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of both the chloro and carbonitrile groups is believed to enhance its reactivity and binding affinity to biological targets.

Key Findings from SAR Studies:

Substituent PositionEffect on ActivityReference
5-position (Cl)Increased antibacterial activity
2-position (CN)Contributes to cytotoxic effects
Variations in R groupsDifferent activities observed depending on electron-withdrawing or donating properties

Case Studies

  • Antibacterial Efficacy : In a study involving various benzothiophene derivatives, this compound displayed potent activity against MRSA strains, with MIC values significantly lower than those of standard antibiotics like oxacillin .
  • Cytotoxicity Against Cancer Cells : A comparative analysis of several derivatives indicated that modifications at the 5-position could enhance anticancer activity, particularly against melanoma cell lines. The chloro substitution was found to be favorable compared to other halogen substitutions .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its moderate molecular weight and density. These properties may facilitate absorption and distribution within biological systems, enhancing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-1-benzothiophene-2-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and cyanation steps. A two-step approach is often employed:

Bromination/Chlorination : Reacting benzothiophene derivatives with halogenating agents (e.g., N-bromosuccinimide or Cl₂) in the presence of FeBr₃ or AlCl₃ as catalysts to introduce the halogen substituent .

Cyanation : Treating the halogenated intermediate with cyanating agents (e.g., CuCN or KCN) under reflux conditions in polar aprotic solvents like DMF .

  • Critical Factors : Temperature control (60–100°C) and stoichiometric ratios of reagents are crucial to minimize side products like hydrolyzed carboxylic acids .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at position 5, cyano at position 2). IR spectroscopy validates the C≡N stretch (~2200 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients to quantify impurities (<1% required for pharmacological studies) .

Q. What are the key reactivity patterns of the cyano group in this compound?

  • Methodological Answer : The electron-withdrawing cyano group facilitates:

  • Nucleophilic Substitution : Reactivity with amines (e.g., forming amides) or thiols in basic media .
  • Electrophilic Aromatic Substitution : Directed meta/para to the cyano group, enabling further functionalization (e.g., nitration or sulfonation) .

Advanced Research Questions

Q. How can computational modeling optimize the electronic properties of this compound for material science applications?

  • Methodological Answer :

  • DFT Calculations : Using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to predict HOMO-LUMO gaps (e.g., ~4.2 eV) and charge distribution. This guides modifications to enhance conductivity or photostability .
  • MD Simulations : Assessing solubility parameters in solvents like DMSO or THF to design stable formulations .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Methodological Answer :

  • Process Optimization :
  • Use of flow chemistry to control exothermic reactions (e.g., halogenation) and improve heat dissipation .
  • Catalytic systems (e.g., Pd/Cu) to reduce cyanide waste and improve atom economy .
  • Byproduct Analysis : LC-MS to identify hydrolyzed or dimerized impurities and adjust pH/temperature accordingly .

Q. How does the chloro substituent influence bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Comparative SAR : Replace Cl with Br, F, or H to assess binding affinity to targets like kinase enzymes. Cl provides optimal steric bulk and lipophilicity (logP ~2.8) for membrane penetration .
  • In Silico Docking : AutoDock Vina simulations to predict interactions with ATP-binding pockets, highlighting the chloro group’s role in hydrophobic contacts .

Q. What are the challenges in analyzing degradation products under oxidative conditions?

  • Methodological Answer :

  • Stability Studies : Accelerated oxidation with H₂O₂ or UV light, followed by LC-QTOF-MS to detect sulfoxide/sulfone derivatives .
  • Mechanistic Probes : Isotopic labeling (¹⁸O) to trace oxygen incorporation pathways during degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-benzothiophene-2-carbonitrile
Reactant of Route 2
5-Chloro-1-benzothiophene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.